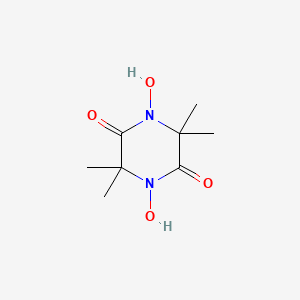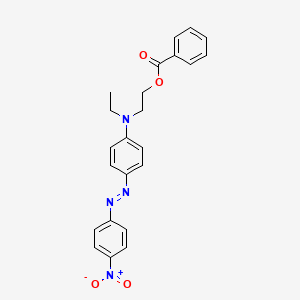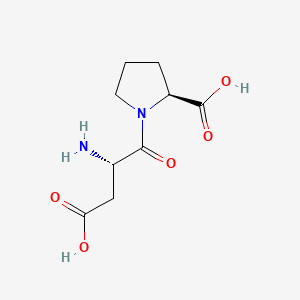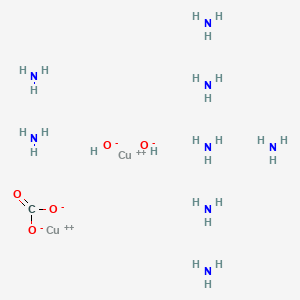
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
説明
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione is a complex chemical compound. It is a piperazine-2,5-dione in which both amino acid constituents are hydroxamic acid residues . The molecule contains a total of 28 bond(s), including 14 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), 2 hydroxylamine(s) (aliphatic), and 2 hydroxyl group(s) .
Synthesis Analysis
The synthesis of 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione involves several steps. The S configuration of the chiral centres was established by reduction and hydrolysis of the terramide mixture to the component amino acids and analysis by g.l.c. using a chiral column .Molecular Structure Analysis
The molecular formula of 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione is C8H14N2O4 . It contains a total of 28 bond(s), including 14 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), 2 hydroxylamine(s) (aliphatic), and 2 hydroxyl group(s) .科学的研究の応用
1. Reactivity in the Mitsunobu Reaction
- 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione demonstrates unique reactivity under the conditions of the Mitsunobu reaction. It undergoes a transformation, unlike other hydroxamic acids such as 1,4-dihydroxyperhydroquinoxaline-2,3-dione (Kropacheva & Khlestkin, 2008).
2. Vibrational Spectral Studies
- Synthesis and structural analysis through vibrational spectral measurements such as Fourier transform infrared spectroscopy and Raman spectroscopy have been conducted, providing detailed insights into the compound's properties (Pan et al., 2016).
3. Alkylation and Hydrolysis Applications
- Derivatives of 1,4-dihydroxypiperazine-2,3-dione, a related compound, are produced via reactions with diethyl oxalate. These derivatives are then subjected to alkylation and hydrolysis to form bis(methoxyamino)cycloalkanes, showcasing its potential in synthetic chemistry (Mazhukin et al., 1996).
4. Role as Organic Substrates
- This compound is a part of the 3-Ylidenepiperazine-2,5-diones family, known for their versatility as organic substrates. They are involved in addition reactions and can transform into products relevant in the synthesis of natural products and α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
5. Crystal Structure Analysis
- Detailed crystal structure analysis has been performed on derivatives of this compound, providing insights into its conformation and potential applications in material science and molecular engineering (Shi et al., 2007).
特性
IUPAC Name |
1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-7(2)5(11)10(14)8(3,4)6(12)9(7)13/h13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKULDOGZGMGAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(C(=O)N1O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352460 | |
| Record name | 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
CAS RN |
88571-75-9 | |
| Record name | 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















